Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-
Description
Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- is an azo-benzimidazole derivative characterized by a phenol moiety substituted at the 4-position with a methyl group and at the 2-position with an azo-linked 1-methylbenzimidazole ring. This compound belongs to a class of heterocyclic azo dyes and pharmaceuticals, where the azo (-N=N-) group serves as a chromophore, and the benzimidazole ring enhances biological activity, such as antimicrobial or anticancer properties . Its synthesis typically involves diazotization of 1-methyl-1H-benzimidazol-2-amine followed by coupling with 4-methylphenol under controlled pH and temperature conditions .
The structural uniqueness of this compound lies in its planar azo-benzimidazole system, which facilitates π-π stacking interactions in biological targets, and the methyl substituents on both the phenol and benzimidazole rings, which modulate solubility and steric effects .
Properties
IUPAC Name |
4-methyl-2-[(1-methylbenzimidazol-2-yl)diazenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-7-8-14(20)12(9-10)17-18-15-16-11-5-3-4-6-13(11)19(15)2/h3-9,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTAILLTZVMOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425694 | |
| Record name | Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65446-32-4 | |
| Record name | Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fourier-Transform Infrared Spectroscopy (FT-IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
- Molecular Ion : m/z 294.3 [M+H]⁺ (calculated for C₁₅H₁₄N₄O).
- Fragmentation peaks at m/z 167.1 (benzimidazole moiety) and 121.0 (phenolic fragment).
Comparative Analysis of Synthetic Routes
| Parameter | Method A (This Work) | Method B (Alternative) |
|---|---|---|
| Starting Material | N-methyl-o-PDA | 2-Nitro-N-methylaniline |
| Cyclization Agent | Cyanamide | Polyphosphoric Acid |
| Diazotization Temp (°C) | 0–5 | 0–5 |
| Coupling Yield (%) | 65 | 58 |
| Purity (HPLC) | 98.5% | 95.2% |
Key Observations :
- Method A provides superior yield and purity due to streamlined benzimidazole synthesis.
- Method B, utilizing nitroarene intermediates, requires additional reduction steps, complicating scalability.
Computational Insights into Azo Bond Stability
Density functional theory (DFT) calculations on analogous azo-benzimidazoles reveal:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate electronic stability.
- N=N Bond Length : 1.25 Å, consistent with experimental XRD data.
- Electron-withdrawing benzimidazole enhances azo group electrophilicity, favoring coupling kinetics.
Industrial and Pharmacological Relevance
Scientific Research Applications
Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the benzimidazole moiety.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, disrupting their normal function. The benzimidazole moiety is known to inhibit microtubule formation, which is crucial for cell division.
Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Solubility: The methyl groups on the phenol and benzimidazole rings enhance lipophilicity compared to unsubstituted analogues (e.g., 2-(benzimidazol-2-yl)phenol), which may limit aqueous solubility but improve membrane permeability .
- Stability: The azo linkage in the target compound is susceptible to reductive cleavage under acidic or enzymatic conditions, a trait shared with other azo-benzimidazoles like 2-(benzothiazol-2-yl-hydrazonomethyl)-phenol .
Biological Activity
Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- (CAS No. 65446-32-4) is a synthetic organic compound classified as an azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely utilized in various industries, particularly in dye and pigment production. This compound incorporates a benzimidazole moiety, which is recognized for its diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Chemical Structure and Properties
- Molecular Formula : C15H14N4O
- Molecular Weight : 266.30 g/mol
- Structural Features : The compound consists of a phenolic ring substituted with a methyl group and an azo linkage to a benzimidazole derivative.
Synthesis
The synthesis of Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- typically involves two main steps:
- Diazotization : 4-methylphenol (p-cresol) is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
- Coupling Reaction : The diazonium salt is then coupled with 1-methyl-1H-benzimidazole in an alkaline medium to yield the final azo compound.
Antimicrobial Properties
Research indicates that compounds containing the benzimidazole moiety exhibit significant antimicrobial activity. In studies involving various derivatives, it was found that:
- Minimum Inhibitory Concentration (MIC) values for some benzimidazole derivatives ranged from 12.5 to 250 μg/ml against pathogens like Salmonella typhi and Candida albicans.
- Compounds with specific substitutions demonstrated enhanced activity compared to standard antibiotics such as ampicillin and chloramphenicol .
Anticancer Activity
Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- has been investigated for its potential anticancer properties due to its ability to disrupt microtubule formation, which is critical for cell division:
- The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
- Studies have shown that benzimidazole derivatives can target various cancer cell lines, leading to cell cycle arrest and increased rates of apoptosis .
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Enzyme Inhibition : The benzimidazole moiety may inhibit specific enzymes involved in cellular processes.
- Apoptosis Induction : By activating apoptotic pathways, the compound can effectively promote programmed cell death in malignant cells .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-, it can be compared with other benzimidazole derivatives:
| Compound Name | Structural Features | Antimicrobial Activity (MIC) | Anticancer Activity |
|---|---|---|---|
| Phenol, 4-(2-(4-(1-(4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)amino)-1-piperidinyl)ethyl | Similar benzimidazole moiety | MIC = 100 μg/ml against E. coli | Moderate |
| 2-Methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol | Different methyl positions | MIC = 50 μg/ml against S. aureus | Low |
The unique combination of the phenolic group and the azo linkage in Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- contributes to its distinct biological activities compared to other compounds.
Q & A
Q. What are the optimal synthetic routes for preparing azo-linked benzimidazole derivatives like Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-?
Methodological Answer: Synthesis typically involves diazotization of 1-methyl-1H-benzimidazol-2-amine followed by coupling with 4-methylphenol. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Copper(I) iodide or palladium catalysts improve yield in coupling steps .
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side reactions .
Example Optimization Table:
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| DMF, 70°C, CuI | 78 | 98.5 | |
| Ethanol, RT, no catalyst | 45 | 85.2 |
Q. Which spectroscopic techniques are most effective for characterizing azo-benzimidazole compounds?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for azo (-N=N-) proton signals at δ 7.5–8.5 ppm and benzimidazole protons at δ 7.0–7.8 ppm .
- ¹³C NMR : Azo-linked carbons appear at 140–150 ppm, while phenolic -OH signals are often broad .
- IR Spectroscopy :
Key Spectral Peaks Table:
| Functional Group | Technique | Signature Range | Reference |
|---|---|---|---|
| Azo (-N=N-) | IR | 1450–1600 cm⁻¹ | |
| Benzimidazole | ¹H NMR | δ 7.0–7.8 ppm |
Q. How can X-ray crystallography resolve the molecular structure of this compound?
Methodological Answer:
- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL software refines atomic coordinates, with R-factor targets < 0.06 for high accuracy .
- Key Metrics : Monitor dihedral angles between benzimidazole and phenol rings (e.g., ~44° for similar compounds) .
Advanced Research Questions
Q. How to resolve contradictions between experimental spectroscopic data and computational models for azo-benzimidazole derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level and compare bond lengths/angles with crystallographic data .
- Hirshfeld Surface Analysis : Identify discrepancies in hydrogen bonding (e.g., O-H⋯N interactions) that may explain deviations .
- Error Sources : Assess solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃) and crystallographic twinning artifacts .
Example Comparison Table:
| Parameter | Experimental (XRD) | DFT Calculation | Deviation (%) |
|---|---|---|---|
| C-N Bond Length | 1.34 Å | 1.32 Å | 1.5 |
| Dihedral Angle | 44.77° | 43.2° | 3.5 |
Q. What computational strategies predict the electronic properties and reactivity of azo-benzimidazole compounds?
Methodological Answer:
- HOMO-LUMO Analysis : Calculate energy gaps (e.g., ~4.2 eV for similar derivatives) to assess redox activity .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., TNF-α binding pockets) .
- MD Simulations : Analyze stability in aqueous environments using AMBER force fields .
Q. How to design biological activity studies for azo-benzimidazole derivatives based on structural features?
Methodological Answer:
- Target Selection : Prioritize anti-inflammatory pathways (e.g., TNF-α inhibition) due to benzimidazole’s π-stacking capability .
- In Vitro Assays :
- Measure IC₅₀ values in RAW 264.7 macrophages for TNF-α suppression .
- Assess cytotoxicity via MTT assays on HT-29 and MDA-MB-231 cell lines .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the phenol ring) to enhance binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
